molecular formula C8H7N B1614269 1-Isocyano-3-methylbenzene CAS No. 20600-54-8

1-Isocyano-3-methylbenzene

Cat. No. B1614269
CAS RN: 20600-54-8
M. Wt: 117.15 g/mol
InChI Key: PWGXNGSDQHRHCZ-UHFFFAOYSA-N
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Description

1-Isocyano-3-methylbenzene, also known as m-tolyl isocyanide, is an organic compound with the molecular formula C8H7N. It has a molecular weight of 133.1473 .


Molecular Structure Analysis

The IUPAC Standard InChI for 1-Isocyano-3-methylbenzene is InChI=1S/C8H7NO/c1-7-3-2-4-8(5-7)9-6-10/h2-5H,1H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .

properties

IUPAC Name

1-isocyano-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-7-4-3-5-8(6-7)9-2/h3-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGXNGSDQHRHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341835
Record name 1-isocyano-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyano-3-methylbenzene

CAS RN

20600-54-8
Record name 1-isocyano-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SA Salami, M Manyeruke, X Siwe-Noundou… - International Journal of …, 2022 - mdpi.com
… Prepared from 1-isocyano-3-methylbenzene (0.12 g, 1 mMol), benzaldehyde (0.11 mL, 1 mMol), and benzoic acid (0.122 g, 1 mMol) according to the general procedure. Purification: …
Number of citations: 5 www.mdpi.com
W Cai, R Liu - Fuel, 2016 - Elsevier
A commercial-scale biomass fast pyrolysis plant, based on downdraft circulating fluidized bed technology with biomass throughput of 1–3 T h −1 , has been developed for bio-oil …
Number of citations: 87 www.sciencedirect.com
P Moretti, G Germinario, B Doherty… - Journal of Cultural …, 2019 - Elsevier
… Py-GC/MS of tartrazine generates sulfur dioxide, benzenethiol, aniline, benzylnitrile, 1-isocyano-3-methylbenzene, 4-cyanothiophenol and specific recombination products such as …
Number of citations: 21 www.sciencedirect.com
Y Xiao, Y Huang, Y Chen, M Zhu, C He, Z Li, Y Wang… - LWT, 2022 - Elsevier
Eurotium cristatum is the dominant fungus during Fu brick tea (FBT) manufacturing, however, its underlying effects in forming the distinct flavor characteristics of FBT remains unclear. In …
Number of citations: 19 www.sciencedirect.com
J Hu, Y Fei, H Zhao, Z Wang, C Li, J Li - Chemical Communications, 2019 - pubs.rsc.org
… To set a limitation to the present reaction, aromatic isocyanides such as 1-isocyano-3-methylbenzene and 1-(tert-butyl)-4-isocyanobenzene failed to undergo the present transformation …
Number of citations: 14 pubs.rsc.org
J Wang, W Ouyang, X Zhu, Y Jiang, Y Yu, M Chen… - Food Chemistry: X, 2023 - Elsevier
Shaking is an innovative technology employed in black tea processing to enhance flavor. However, the effects of shaking on the evolutionary mechanisms of volatile metabolites (VMs) …
Number of citations: 2 www.sciencedirect.com
A Mirabile, G Germinario, ID van der Werf… - Science and Art: The …, 2020 - books.google.com
… This dye could be clearly identified in the pyrogram of these inks, since sulfur dioxide, benzenethiol, aniline, benzylnitrile, 1-isocyano-3-methylbenzene, 4-cyanothiophenol and specific …
Number of citations: 1 books.google.com
G Munera Cabañero - 2021 - riunet.upv.es
[ES] El objetivo del presente trabajo se ha centrado en analizar la fracción volátil de mieles monoflorales españolas con la finalidad de evaluar su efectivad como técnica objetiva …
Number of citations: 0 riunet.upv.es

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